molecular formula C3H3OP B14699806 1,3-Oxaphosphole CAS No. 21829-74-3

1,3-Oxaphosphole

Cat. No.: B14699806
CAS No.: 21829-74-3
M. Wt: 86.03 g/mol
InChI Key: GWJVCRCLPHANKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxaphosphole can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with activated acetylenic compounds in the presence of ketones. This method allows for the formation of the oxaphosphole ring under mild conditions . Another method involves the use of lithiated 1,3-dimethoxybenzene and hydrogen peroxide to produce phosphine oxide, which can then be iodinated to form the desired oxaphosphole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxaphosphole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert oxaphosphole derivatives into different phosphorus-containing compounds.

    Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triphenylphosphine, acetylenic compounds, ketones, and hydrogen peroxide. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include phosphine oxides, substituted oxaphospholes, and various phosphorus-containing heterocycles .

Scientific Research Applications

1,3-Oxaphosphole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-oxaphosphole involves its ability to interact with various molecular targets and pathways. For example, it can catalyze the oxygenation of triphenylphosphine to triphenylphosphine oxide through a radical pathway, forming organic hydroperoxide as an intermediate . This mechanism is similar to that of flavin organic co-factors, which are known for their role in biological oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Oxaphosphole is unique due to its combination of oxygen and phosphorus atoms within a five-membered ringThe presence of both oxygen and phosphorus allows for unique reactivity patterns not observed in similar compounds .

Properties

CAS No.

21829-74-3

Molecular Formula

C3H3OP

Molecular Weight

86.03 g/mol

IUPAC Name

1,3-oxaphosphole

InChI

InChI=1S/C3H3OP/c1-2-5-3-4-1/h1-3H

InChI Key

GWJVCRCLPHANKM-UHFFFAOYSA-N

Canonical SMILES

C1=CP=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.